

Technical Guide: tert-Butyl 3-aminopropanoate hydrochloride (CAS 58620-93-2)

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *tert-Butyl 3-aminopropanoate hydrochloride*

Cat. No.: B555159

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

tert-Butyl 3-aminopropanoate hydrochloride (CAS: 58620-93-2) is a versatile building block in organic and medicinal chemistry. As a protected form of β -alanine, it serves as a crucial precursor in the synthesis of β -peptides, peptidomimetics, and various pharmaceutical compounds. Its *tert*-butyl ester group provides stability under certain reaction conditions and allows for selective deprotection, making it a valuable tool in multistep synthetic routes. This technical guide provides a comprehensive overview of its chemical properties, synthesis, spectroscopic data, and applications in drug discovery, particularly as a precursor to γ -aminobutyric acid (GABA) analogues.

Chemical and Physical Properties

This section summarizes the key physical and chemical properties of **tert-Butyl 3-aminopropanoate hydrochloride**. The data has been compiled from various chemical suppliers and databases.

Property	Value	Reference
CAS Number	58620-93-2	[1]
Molecular Formula	C ₇ H ₁₆ ClNO ₂	[2]
Molecular Weight	181.66 g/mol	[2]
Appearance	White to off-white solid	[3]
Boiling Point	233.9 °C at 760 mmHg	[4]
Flashing Point	95.2 °C	[4]
Storage Temperature	-20°C	[4]
SMILES	CC(C)(C)OC(=O)CCN.Cl	[2]
InChI	InChI=1S/C7H15NO2.ClH/c1-7(2,3)10-6(9)4-5-8;/h4-5,8H2,1-3H3;1H	[2]

Spectroscopic Data

Detailed spectroscopic data is essential for the characterization and quality control of **tert-Butyl 3-aminopropanoate hydrochloride**. While a comprehensive public database of its spectra is not readily available, this section provides expected spectral characteristics based on the analysis of its structural analogues and the free base.

¹H NMR Spectroscopy (Expected)

- Solvent: D₂O or DMSO-d₆
- Expected Chemical Shifts (δ, ppm):
 - 1.40-1.50 (s, 9H): The nine equivalent protons of the tert-butyl group will appear as a sharp singlet.
 - 2.60-2.70 (t, 2H): The methylene protons adjacent to the carbonyl group (C2-H) will appear as a triplet.

- 3.10-3.20 (t, 2H): The methylene protons adjacent to the amino group (C3-H) will appear as a triplet, likely shifted downfield due to the protonation of the amine.
- 8.0-9.0 (br s, 3H): The protons of the ammonium group (-NH₃⁺) will appear as a broad singlet.

¹³C NMR Spectroscopy (Expected)

- Solvent: D₂O or DMSO-d₆
- Expected Chemical Shifts (δ , ppm):
 - 27.5-28.5: The three equivalent methyl carbons of the tert-butyl group.
 - 33.0-34.0: The methylene carbon adjacent to the carbonyl group (C2).
 - 35.0-36.0: The methylene carbon adjacent to the ammonium group (C3).
 - 81.0-82.0: The quaternary carbon of the tert-butyl group.
 - 170.0-171.0: The carbonyl carbon of the ester group.

Infrared (IR) Spectroscopy (Expected)

- Key Absorption Bands (cm⁻¹):
 - 2800-3100: N-H stretching vibrations of the ammonium group.
 - 1730-1740: C=O stretching vibration of the ester carbonyl group.
 - 1500-1600: N-H bending vibrations of the ammonium group.
 - 1150-1250: C-O stretching vibration of the ester group.

Mass Spectrometry (Expected)

- Ionization Mode: Electrospray Ionization (ESI)
- Expected m/z values:

- $[M+H]^+ = 146.12$: The molecular ion of the free base (tert-Butyl 3-aminopropanoate).
- $[M-C_4H_9]^+ = 88.04$: Loss of the tert-butyl group is a common fragmentation pathway.[\[5\]](#)
- $[M-OC(CH_3)_3]^+ = 72.08$: Loss of the tert-butoxy group.

Experimental Protocols

Synthesis of tert-Butyl 3-aminopropanoate hydrochloride

This protocol is adapted from general procedures for the synthesis of amino acid tert-butyl esters.[\[6\]](#)

Reaction Scheme:

[Click to download full resolution via product page](#)

Caption: Synthesis of **tert-Butyl 3-aminopropanoate hydrochloride**.

Materials:

- β -Alanine
- Dioxane (anhydrous)
- p-Toluenesulfonic acid (PTSA) or another suitable acid catalyst
- Isobutylene
- 10% Sodium bicarbonate solution
- Brine
- Anhydrous diethyl ether

- Hydrogen chloride (gas or as a solution in ether)
- Autoclave or a pressure-rated reaction vessel

Procedure:

- To a pressure-rated reaction vessel, add β -alanine and anhydrous dioxane.
- Add a catalytic amount of p-toluenesulfonic acid (PTSA).
- Cool the vessel and carefully add condensed isobutylene.
- Seal the vessel and stir the reaction mixture at room temperature for 2-5 days.
- After the reaction is complete, carefully vent the excess isobutylene.
- Transfer the reaction mixture to a separatory funnel and wash with 10% sodium bicarbonate solution, followed by water and brine.
- Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the free base, tert-butyl 3-aminopropanoate.
- Dissolve the crude free base in anhydrous diethyl ether and cool the solution to 0°C.
- Slowly bubble hydrogen chloride gas through the solution or add a solution of HCl in diethyl ether until precipitation is complete.
- Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to yield **tert-butyl 3-aminopropanoate hydrochloride** as a white solid.

Purification

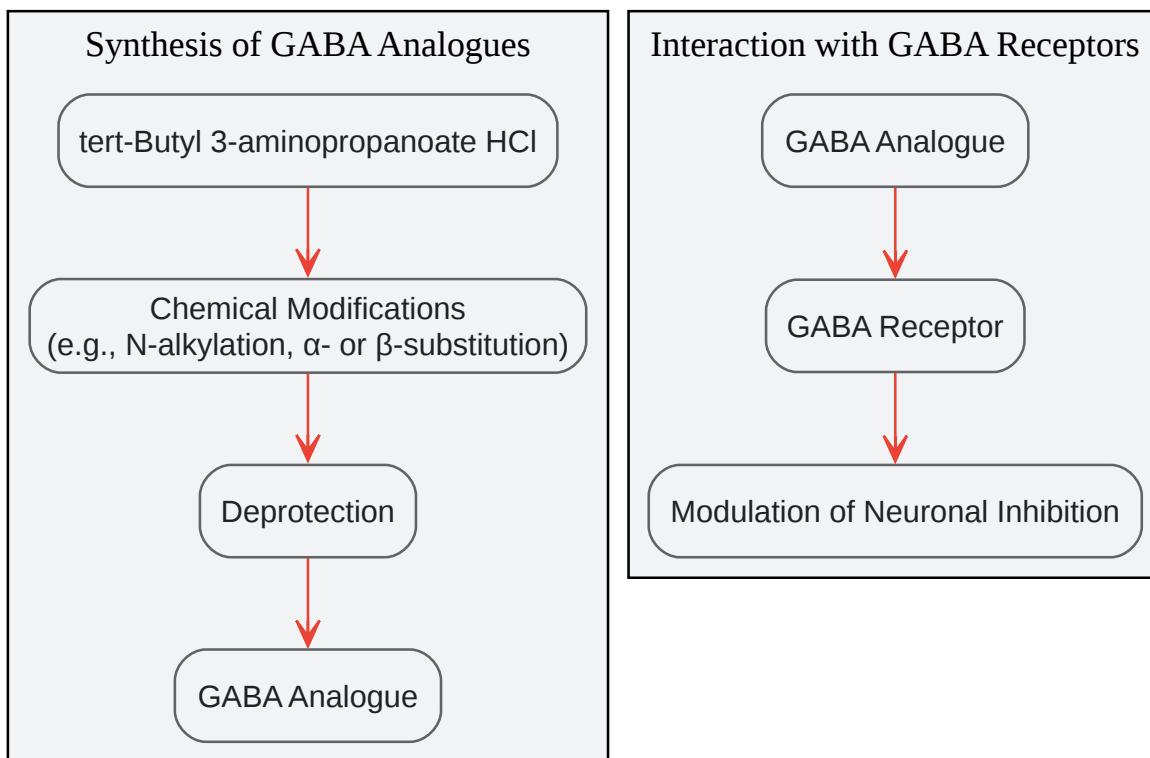
The primary method for purification is recrystallization. Suitable solvent systems include ethanol/diethyl ether or methanol/diethyl ether. Alternatively, for removal of non-basic impurities, the hydrochloride salt can be dissolved in water, the solution washed with an organic solvent like dichloromethane, and the product recovered by lyophilization.[\[7\]](#)

Applications in Drug Development

tert-Butyl 3-aminopropanoate hydrochloride is a valuable building block for the synthesis of a variety of biologically active molecules, primarily due to its role as a protected β -amino acid.

Synthesis of β -Peptides

β -peptides are polymers of β -amino acids. They are of significant interest in drug development because they can form stable secondary structures and are resistant to proteolytic degradation. **tert-Butyl 3-aminopropanoate hydrochloride** serves as a fundamental building block for introducing β -alanine units into these synthetic peptides.



[Click to download full resolution via product page](#)

Caption: Workflow for β -peptide synthesis.

Precursor to GABA Analogues and Receptor Modulators

γ -Aminobutyric acid (GABA) is the principal inhibitory neurotransmitter in the central nervous system.^[8] Its receptors, particularly the GABA_A and GABA_E receptors, are important drug targets for conditions like anxiety, epilepsy, and spasticity.^{[9][10]} **tert-Butyl 3-aminopropanoate hydrochloride** can be used as a starting material for the synthesis of various GABA analogues and modulators.

[Click to download full resolution via product page](#)

Caption: Role in GABA analogue synthesis and action.

Safety Information

tert-Butyl 3-aminopropanoate hydrochloride is a chemical that should be handled in a laboratory setting with appropriate personal protective equipment. Based on available GHS information, it may cause skin and serious eye irritation, as well as respiratory irritation.^[2] Users should consult the safety data sheet (SDS) from their supplier for complete and up-to-date safety information.

Conclusion

tert-Butyl 3-aminopropanoate hydrochloride is a key synthetic intermediate with significant applications in the fields of peptide chemistry and drug discovery. Its utility as a protected β-alanine building block allows for the controlled synthesis of complex molecules, including proteolytically stable β-peptides and novel GABA receptor modulators. The information

provided in this technical guide serves as a comprehensive resource for researchers and scientists working with this versatile compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Tert-butyl 3-aminopropanoate hydrochloride | C7H16CINO2 | CID 16218890 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. aapep.bocsci.com [aapep.bocsci.com]
- 4. tert-Butyl 3-aminopropanoate hydrochloride, CAS No. 58620-93-2 - iChemical [ichemical.com]
- 5. benchchem.com [benchchem.com]
- 6. WO2003053909A1 - Process for preparing amino acid tert-butyl ester hydrochloric acid salts - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Allosteric GABA Receptor Modulators—A Review on the Most Recent Heterocyclic Chemotypes and Their Synthetic Accessibility - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Discovery of a Negative Allosteric Modulator of GABAB Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Technical Guide: tert-Butyl 3-aminopropanoate hydrochloride (CAS 58620-93-2)]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b555159#tert-butyl-3-aminopropanoate-hydrochloride-cas-number-58620-93-2>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com